molecular formula C17H18N2O4 B2633207 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate CAS No. 877829-63-5

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate

Cat. No.: B2633207
CAS No.: 877829-63-5
M. Wt: 314.341
InChI Key: FAWHFYAZKOXRET-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate (CAS 875156-82-4) is a chemical compound of significant interest in medicinal and organic chemistry research . This molecule features a benzofuran core, a privileged scaffold in drug discovery known for its diverse biological activities. Scientific literature indicates that benzofuran derivatives are frequently investigated for their potential neuroprotective and antioxidant effects . Some studied analogues have shown promise in protecting against NMDA-induced excitotoxic neuronal damage, a pathway implicated in stroke and neurodegenerative diseases, and may also act as scavengers of reactive oxygen species (ROS) . The structure of this particular compound, which includes a carbamoyl group and a nitrile functionality, suggests potential for further chemical modification, making it a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the development and exploration of new therapeutic agents, as well as in various other chemical and biochemical research applications. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(2)17(3,10-18)19-15(20)9-22-16(21)14-8-12-6-4-5-7-13(12)23-14/h4-8,11H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWHFYAZKOXRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the carboxylate group. The cyano and carbamoyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into benzofuran derivatives and carboxylate esters , as identified in the evidence. Below is a detailed analysis:

Benzofuran Derivatives ()

  • 1-(1-Benzofuran-6-yl)propan-2-amine and 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine: Key Differences: These analogs replace the carboxylate ester with a propan-2-amine group. Functional Impact: The amine group may enhance water solubility but reduce lipophilicity, contrasting with the carbamoyl ester’s balance of polarity and steric hindrance in the target compound.

Carboxylate Esters ()

  • Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (CAS 114772-40-6): Structural Similarities: Shares a carboxylate ester group but replaces benzofuran with a biphenyl system. The bromomethyl substituent introduces electrophilic reactivity, absent in the target compound’s cyano-dimethylpropyl group . Physicochemical Properties: The biphenyl system increases molecular weight (~318 g/mol) and may enhance crystallinity compared to the benzofuran-based target compound.
  • 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (CAS 884330-12-5):

    • Functional Groups : Incorporates a carboxylic acid and benzimidazole, offering hydrogen-bonding capacity and rigidity. This contrasts with the target’s carbamoyl ester, which lacks acidic protons .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol)*
Target Compound Not Provided C₁₈H₂₀N₂O₄ Benzofuran, carbamoyl ester, cyano ~328.4
1-(1-Benzofuran-6-yl)propan-2-amine Not Provided C₁₁H₁₁NO Benzofuran, amine ~173.2
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate 114772-40-6 C₁₅H₁₃BrO₂ Biphenyl, carboxylate ester, bromomethyl ~317.2

*Calculated based on molecular formulas.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s carbamoyl ester group may complicate synthesis compared to simpler benzofuran amines () due to steric hindrance during coupling reactions.
  • Stability: The cyano group in the target compound could enhance stability under acidic conditions compared to bromomethyl-substituted esters (), which are prone to nucleophilic substitution .

Limitations and Contradictions

  • Evidence Gaps: None of the provided sources directly reference the target compound, limiting conclusive comparisons. Structural inferences are based on analogs with partial similarity.
  • Functional Group Conflicts : The carbamoyl ester in the target compound is unique among the evidence’s analogs, which prioritize amines () or halogens (). This complicates extrapolations about reactivity or bioactivity.

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a cyano and carbamoyl group that enhances its reactivity and potential biological interactions. The structural formula can be represented as follows:

C14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano and carbamoyl groups may improve binding affinity to specific molecular targets, influencing pathways involved in cell signaling and metabolism.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. A study on related benzofuran compounds demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in neuronal cells, suggesting that similar activities could be expected from this compound .

Neuroprotective Effects

Neuroprotective effects have been observed in related benzofuran derivatives. For instance, certain benzofuran compounds showed considerable protection against NMDA-induced excitotoxicity in cultured rat cortical neurons. These findings imply that this compound may also exhibit neuroprotective properties through mechanisms similar to those identified in these studies .

Case Studies

StudyCompoundBiological ActivityFindings
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamideNeuroprotectiveExhibited protection against NMDA-induced damage comparable to memantine.
3-substituted-benzofuran-2-carboxylic estersIschemic cell death inhibitionEC50 values ranged from 0.532 μM to 0.557 μM indicating potent activity against ischemic conditions.

Therapeutic Applications

Given its structural features and biological activities, this compound could serve as a lead compound for drug development targeting neurodegenerative diseases or oxidative stress-related conditions. The potential for this compound to act as an antioxidant and neuroprotective agent warrants further investigation.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate?

Answer: The synthesis typically involves multi-step routes, starting with the preparation of the benzofuran-2-carboxylate core. A common strategy includes:

  • Step 1: Construction of the benzofuran ring via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2: Functionalization of the carboxylate group using coupling reagents (e.g., EDC/HOBt) to introduce the (1-cyano-1,2-dimethylpropyl)carbamoyl moiety. NaH in THF is often employed as a base for deprotonation during carbamate formation .
  • Step 3: Purification via column chromatography or recrystallization to isolate the target compound.

Advanced: How can researchers optimize reaction yields when steric hindrance from the 1,2-dimethylpropyl group impedes carbamoylation?

Answer: Steric effects can be mitigated by:

  • Using bulky coupling agents (e.g., DCC/DMAP) to enhance reactivity .
  • Increasing reaction temperatures (60–80°C) to overcome kinetic barriers.
  • Employing high-pressure conditions or microwave-assisted synthesis to accelerate the reaction .
    Monitoring progress via TLC or LC-MS ensures timely adjustments .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer: A combination of methods is required:

  • NMR: 1^1H and 13^{13}C NMR to confirm substituent integration and connectivity, particularly the cyano and carbamoyl groups .
  • IR Spectroscopy: Detection of carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2250 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): SHELX software refines crystal structures, resolving ambiguities in stereochemistry .

Advanced: How should discrepancies in NMR data between theoretical predictions and experimental results be addressed?

Answer: Discrepancies may arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR: To identify conformational exchange broadening .
  • COSY/NOESY: To validate proton-proton correlations and spatial arrangements .
  • DFT Calculations: Compare experimental chemical shifts with computational models (e.g., Gaussian) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer: Standard assays include:

  • Antimicrobial Testing: Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can conflicting thermal stability data from DSC and TGA analyses be reconciled?

Answer: Discrepancies may stem from decomposition pathways:

  • Controlled Atmosphere TGA: Perform under inert (N2_2) vs. oxidative (O2_2) conditions to differentiate thermal degradation mechanisms .
  • Isothermal Stability Studies: Monitor weight loss at fixed temperatures to identify intermediate phases .
  • Complementary Techniques: Pair with FTIR-GC/MS to characterize evolved gases during decomposition .

Basic: What formulation strategies improve solubility for in vivo pharmacokinetic studies?

Answer: Poor aqueous solubility can be addressed via:

  • Co-solvents: Use DMSO/PEG-400 mixtures (<10% v/v) to enhance dissolution .
  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to increase hydrophilicity .

Advanced: What computational approaches predict target binding modes for this benzofuran derivative?

Answer:

  • Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .
  • MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond interactions .
  • QSAR Models: Corrogate substituent effects (e.g., cyano group electronegativity) with bioactivity .

Basic: How should this compound be stored to prevent degradation?

Answer:

  • Conditions: Store at –20°C under inert gas (Ar) in amber vials to avoid light/moisture-induced hydrolysis .
  • Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products (e.g., free benzofuran carboxylic acid) .

Advanced: What strategies enable regioselective functionalization of the benzofuran core?

Answer:

  • Directing Groups: Install temporary groups (e.g., pyridine) to guide C–H activation at specific positions .
  • Transition Metal Catalysis: Use Pd/Cu systems for cross-coupling at the 3-position of benzofuran .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., carboxylate) during functionalization .

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